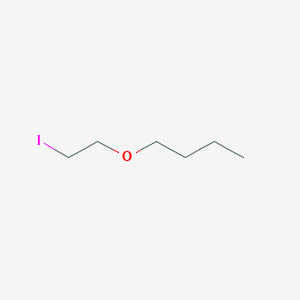

1-(2-Iodoethoxy)-butane

Vue d'ensemble

Description

“1,2-Bis(2-iodoethoxy)ethane” is a chemical compound used in various applications . .

Synthesis Analysis

This compound has been used as a crosslinking reagent for the synthesis of zirconia-based, alkali-stable strong anion-exchange stationary phase, and silica-coated nanoparticles .Molecular Structure Analysis

The molecular formula of “1,2-Bis(2-iodoethoxy)ethane” is C6H12I2O2 .Chemical Reactions Analysis

While specific chemical reactions involving “1,2-Bis(2-iodoethoxy)ethane” are not detailed in the search results, it’s noted that this compound is often used in the synthesis of other compounds .Physical and Chemical Properties Analysis

This compound is a liquid at 20 degrees Celsius . It has a specific gravity of 2.05 at 20/20 and a refractive index of 1.57 .Applications De Recherche Scientifique

Synthesis and Chemical Modifications

1-(2-Iodoethoxy)-butane is a compound that can be synthesized through difunctionalization processes involving iodine and other agents like tert-butyl hydroperoxide (TBHP). This process is significant as it enables the production of 1-(tert-butylperoxy)-2-iodoethanes, which are not readily accessible through traditional methods. Such compounds have potential applications in further chemical modifications due to the presence of iodine and peroxide groups, leading to the creation of valuable synthetic molecules (Wang et al., 2017).

Vapor-Liquid Equilibrium Studies

In the context of environmental engineering and chemical processing, 1-butoxy butane (a related compound) has been studied for its ability to capture carbon dioxide. The vapor-liquid equilibrium (VLE) of the carbon dioxide + 1-butoxy butane system has been investigated, providing valuable data for designing processes for CO2 capture. This research is crucial in developing efficient and sustainable methods for reducing atmospheric carbon dioxide levels (Guo et al., 2010).

Plasma Chemical Decomposition

The decomposition of butane in nonthermal plasma, a process relevant to environmental applications, has been studied to understand the fundamental chemical processes. This research has implications for the efficient decomposition of hydrocarbons and may contribute to the development of new environmental technologies (Futamura et al., 1998).

Nuclear Magnetic Resonance Studies

1H-Nuclear magnetic resonance (NMR) studies of butane in a nematic liquid crystal provide insights into the conformational and orientational behavior of such molecules. This research is significant in the field of molecular physics and helps in understanding the interactions of hydrocarbons with different phases (Polson & Burnell, 1995).

Pyrolysis and Combustion Studies

Investigations into the pyrolysis and combustion of butane provide critical insights for energy applications, particularly in understanding fuel structures and pressures' effects on combustion chemistry. Such studies are vital in optimizing combustion processes and developing cleaner burning fuels (Li et al., 2018).

Biotechnological Applications

1,4-Butanediol, a derivative of butane, is a significant chemical in biotechnological applications. Metabolic engineering of Escherichia coli for the direct production of 1,4-butanediol demonstrates the potential of using biological systems for manufacturing important industrial chemicals, highlighting a sustainable alternative to petrochemical routes (Yim et al., 2011).

Mécanisme D'action

Target of Action

The primary target of 1-(2-Iodoethoxy)-butane is Bruton’s tyrosine kinase (BTK) . BTK is a crucial enzyme in the B cell antigen receptor (BCR) pathway, which plays a vital role in the development, differentiation, and signaling of B cells .

Mode of Action

This compound acts as a PROTAC linker . It forms a bridge between the target protein (BTK) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein . This results in the disruption of BCR signaling .

Biochemical Pathways

The compound affects the BCR pathway . By degrading BTK, it disrupts the signaling in this pathway, which can lead to effects such as the inhibition of B cell proliferation and differentiation .

Result of Action

The action of this compound leads to the degradation of BTK . This disrupts BCR signaling, which can inhibit the proliferation and differentiation of B cells . This could potentially be useful in the treatment of diseases characterized by overactive B cell responses.

Safety and Hazards

Analyse Biochimique

Biochemical Properties

1-(2-Iodoethoxy)-butane plays a significant role in biochemical reactions, particularly as a crosslinking reagent. It is used in the synthesis of zirconia-based, alkali-stable strong anion-exchange stationary phases, silica-coated nanoparticles, and novel shell cross-linked micelles . The compound interacts with enzymes and proteins involved in these synthesis processes, facilitating the formation of stable and functional biochemical structures.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in the expression of specific genes and the activation or inhibition of certain metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a crosslinking reagent, forming covalent bonds with specific sites on enzymes and proteins. This interaction can result in enzyme inhibition or activation, depending on the nature of the binding site and the specific enzyme involved .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under inert gas conditions at low temperatures, but its activity may decrease over time due to gradual degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolic pathways. At higher doses, it can cause toxic or adverse effects, including enzyme inhibition and disruption of normal cellular processes .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within cells. The compound’s presence can affect metabolic flux and alter the levels of specific metabolites, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects. The compound’s activity and function are closely linked to its precise localization within the cell .

Propriétés

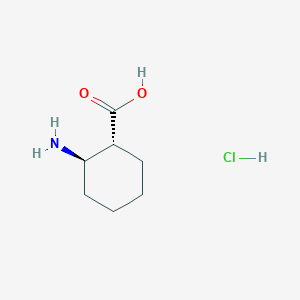

IUPAC Name |

1-(2-iodoethoxy)butane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13IO/c1-2-3-5-8-6-4-7/h2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHVKNGCASMQYGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[4-(4-Morpholinyl)butyl]thio]-phenol hcl](/img/structure/B3145291.png)

![(3R,5R,8S,10S,13S,14S)-3-Hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,10,12,13,14,15,16-tetradecahydro-17H-cyclopenta[A]phenanthren-17-one](/img/structure/B3145294.png)

![6-Acetyl-8-cyclopentyl-5-methyl-2-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one](/img/structure/B3145309.png)

![Pyrido[2,3-d]pyriMidin-7(8H)-one, 8-cyclopentyl-5-Methyl-2-[[5-(1-piperazinyl)-2-pyridinyl]aMino]-](/img/structure/B3145313.png)

![Ethyl 5-{[amino(imino)methyl]amino}-2-(benzoylamino)pentanoate](/img/structure/B3145348.png)

![4'-Isopropyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B3145376.png)